

Application Notes and Protocols: TMP195

Solubility and Handling

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Compound of Interest

Compound Name: TMP195

Cat. No.: B611408

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor, in various solvents. This document also includes protocols for the preparation of stock solutions and recommendations for storage and handling.

Introduction

TMP195 is a potent and selective inhibitor of class IIa HDACs, with demonstrated activity against HDAC4, HDAC5, HDAC7, and HDAC9[1][2]. Its unique, non-chelating, zinc-binding group, a trifluoromethyloxadiazole (TFMO), confers high selectivity over other HDAC classes[1]. This selectivity makes **TMP195** a valuable tool for investigating the specific roles of class IIa HDACs in various biological processes, including immune modulation and cancer biology[3]. Accurate solubility data and proper handling are crucial for reliable experimental outcomes.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₃ H ₁₉ F ₃ N ₄ O ₃
Molecular Weight	456.4 g/mol [4]
Appearance	Crystalline solid[4][5]
CAS Number	1314891-22-9[4][5][6]

Solubility Data

The solubility of **TMP195** has been determined in a range of common laboratory solvents. The following table summarizes the available data. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent. The use of fresh, anhydrous solvents is recommended, particularly for organic solvents like DMSO which can absorb moisture and impact solubility[6][7].

Solvent	Reported Solubility	Molar Concentration (approx.)	Notes
DMSO (Dimethyl Sulfoxide)	~10 mg/mL[4][5], 91 mg/mL[7], 100 mg/mL[6], up to 50 mM	~21.9 mM to 219.1 mM	Hygroscopic nature of DMSO can reduce solubility; use of fresh DMSO is recommended[6][7]. Sonication may be required to achieve complete dissolution at higher concentrations[6].
Ethanol	~10 mg/mL[4], 91 mg/mL[7]	~21.9 mM to 199.4 mM	
Dimethyl Formamide (DMF)	~10 mg/mL[5]	~21.9 mM	
PBS (Phosphate-Buffered Saline), pH 7.2	~0.2 mg/mL[4][5]	~0.44 mM	Aqueous solutions are not recommended for long-term storage; prepare fresh daily[4].
Water	Insoluble[7]	N/A	

Experimental Protocols

Protocol 1: Preparation of a 10 mM TMP195 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **TMP195** in DMSO, a commonly used concentration for in vitro studies.

Materials:

- **TMP195** (crystalline solid)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Vortex mixer
- Pipettes

Procedure:

- **Weighing the Compound:** Accurately weigh out a desired amount of **TMP195**. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.56 mg of **TMP195** (Molecular Weight = 456.4 g/mol).
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to the vial containing the **TMP195**. For 4.56 mg of **TMP195**, add 1 mL of DMSO.
- **Dissolution:** Vortex the solution until the **TMP195** is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution[6]. Visually inspect the solution to ensure no solid particles remain.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[6].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in biological experiments.

Materials:

- 10 mM **TMP195** stock solution in DMSO
- Sterile aqueous buffer or cell culture medium (e.g., PBS, RPMI-1640)

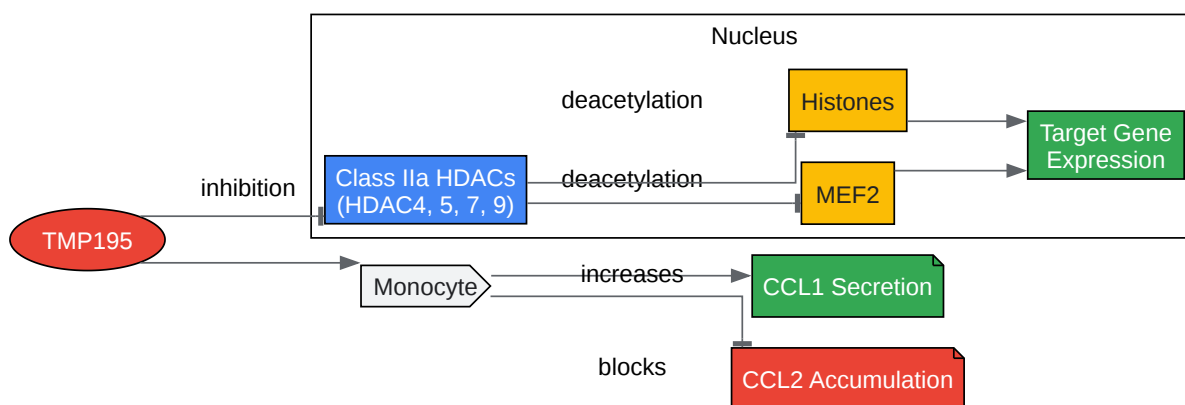
- Sterile dilution tubes

Procedure:

- Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the desired aqueous buffer or medium to achieve the final working concentration.
- Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity or off-target effects[4].
- Fresh Preparation: Prepare fresh working solutions immediately before each experiment. Do not store aqueous solutions of **TMP195** for more than one day[4].
- Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the **TMP195**-treated samples.

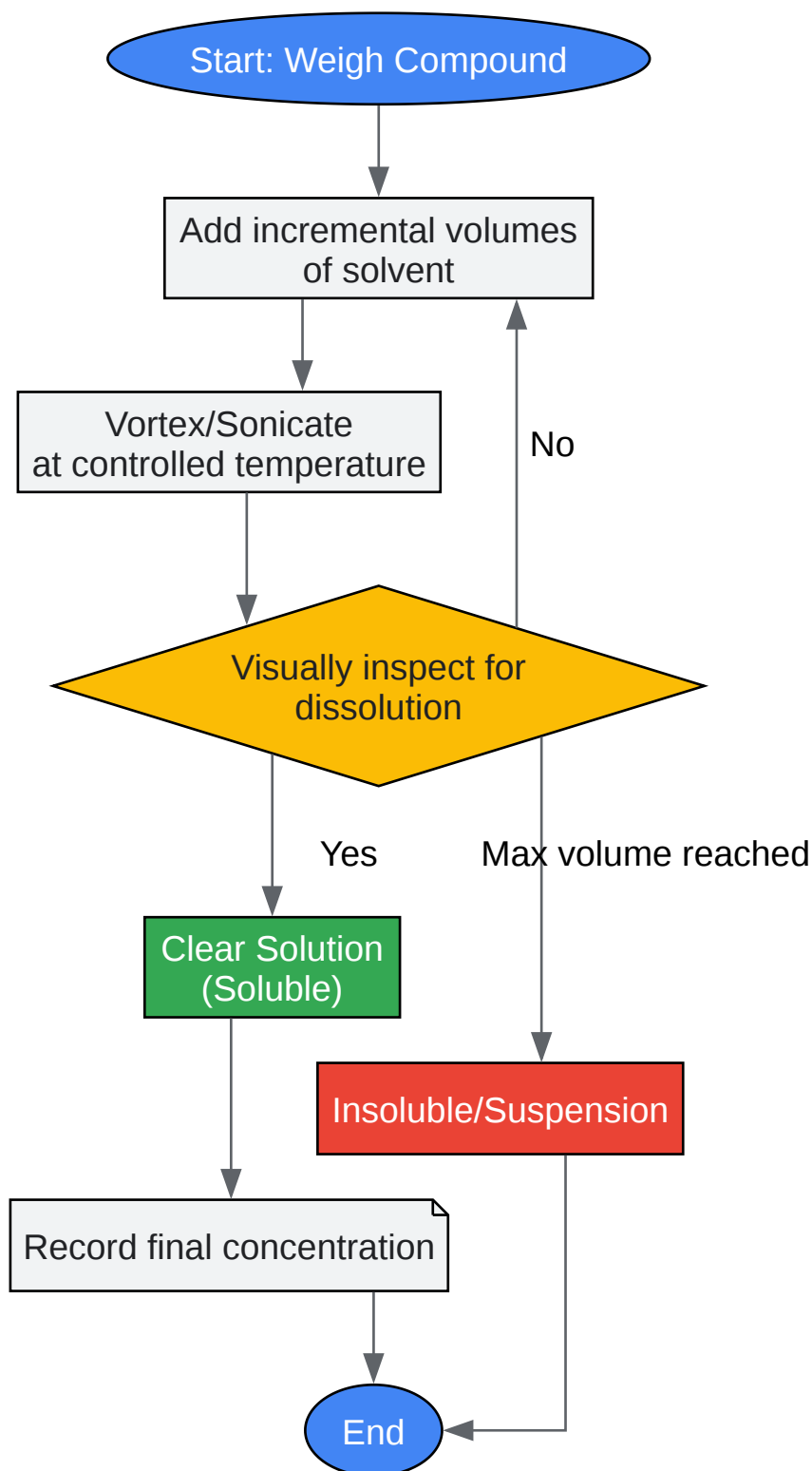
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway affected by **TMP195** and a general workflow for assessing compound solubility.



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Caption: **TMP195** inhibits Class IIa HDACs, modulating gene expression and cytokine secretion in monocytes.



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Caption: A general workflow for the experimental determination of compound solubility.

Safety and Handling

TMP195 should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[4].

Storage and Stability

TMP195 is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years)[4]. Stock solutions in organic solvents should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles[7]. Aqueous solutions of **TMP195** are not stable and should be prepared fresh for each experiment and not stored for more than one day[4].

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